![molecular formula C21H14FN3O5 B4955271 1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione involves complex reaction pathways, including the use of hydrazones and arylhydrazines in acid media, leading to nonplanar molecules with interesting intermolecular interactions (Bustos et al., 2015). Synthesis can also involve 1,3-dipolar cycloaddition reactions using specific sydnones to form pyrazoles, showcasing the compound's versatile synthetic routes (Dumitrescu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis reveals that these compounds exhibit nonplanar geometries with interesting electronic and spatial configurations. The study of isostructural thiazoles showcases molecules that are essentially planar apart from certain groups, indicating a complex spatial arrangement (Kariuki et al., 2021). X-ray diffraction studies provide insights into the polymorphic modifications of related compounds, revealing the influence of substituent rotation on molecular hyperpolarizabilities (Suponitskii et al., 2002).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including interactions with nucleophiles and active methylene compounds, leading to the formation of pyrazole derivatives with significant yields (Hassaneen et al., 1991). These reactions highlight the compound's reactivity and potential for generating a wide array of derivatives.
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure. For example, the crystal structure and hydrogen bonding patterns can significantly affect the compound's stability and solubility (Portilla et al., 2007). Analyzing these properties is crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the compound's applications. Studies on the synthesis and reactions with nucleophiles provide insights into its chemical versatility and potential for creating a wide range of derivatives with diverse functionalities (Hassaneen et al., 1991).
properties
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c1-12-2-5-15(25(28)29)10-17(12)19-9-8-16(30-19)11-18-20(26)23-24(21(18)27)14-6-3-13(22)4-7-14/h2-11H,1H3,(H,23,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLVQUZNILFGC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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